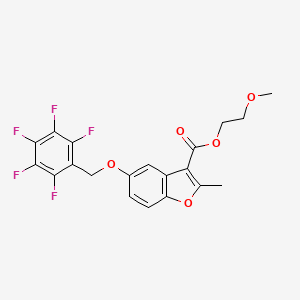

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate

Description

This compound is a benzofuran-3-carboxylate derivative featuring a 2-methoxyethyl ester group at position 3, a methyl group at position 2, and a perfluorophenylmethoxy substituent at position 5 of the benzofuran core. The perfluorophenyl group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F5O5/c1-9-14(20(26)28-6-5-27-2)11-7-10(3-4-13(11)30-9)29-8-12-15(21)17(23)19(25)18(24)16(12)22/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCSANFULEBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the pentafluorophenyl group, and esterification with methoxyethyl. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to alcohols.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Structural Variations

The target compound’s key distinction lies in its perfluorophenylmethoxy substituent. Below are structural analogs and their modifications:

Physicochemical Properties

Key parameters derived from computational and experimental

*Note: Properties for the target compound are extrapolated based on substituent contributions. The perfluorophenyl group significantly increases LogP due to fluorine’s lipophilicity, while the methoxyethyl ester maintains moderate polarity .

Biological Activity

Structure

The chemical structure of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate can be represented as follows:

This structure features a benzofuran core, which is known for its diverse biological activities, and a perfluorophenyl group that may enhance lipophilicity and bioavailability.

Physical Properties

- Molecular Weight : 396.34 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Anticancer Properties

Research indicates that compounds with benzofuran moieties exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study found that modifications in the benzofuran structure could enhance antimicrobial efficacy, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Benzofuran derivatives are also being investigated for their neuroprotective effects. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Anticancer Activity : A case study involving a synthesized analog of the compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The study highlighted the compound's ability to target cancer stem cells, which are often resistant to conventional therapies .

- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.